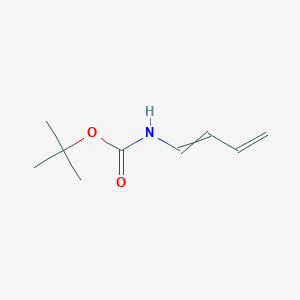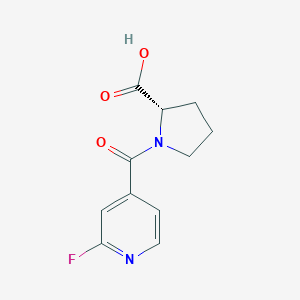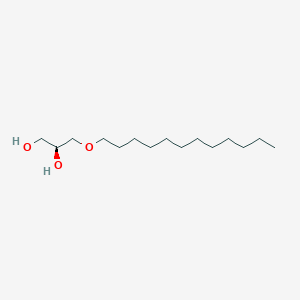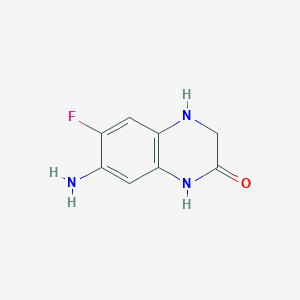
2,4,6-Trideuterio-3,5-dimethylphenol
Descripción general
Descripción
Se está desarrollando para el tratamiento de varios trastornos autoinmunes, incluida la artritis reumatoide, la artritis psoriásica, la espondilitis anquilosante y la dermatitis atópica . El compuesto ha demostrado potencial para un perfil de seguridad mejorado en comparación con los inhibidores de JAK no selectivos .
Métodos De Preparación
La síntesis de ABT-494 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones posteriores en condiciones controladas. La ruta sintética típicamente incluye el uso de reactivos y catalizadores específicos para lograr las transformaciones químicas deseadas. Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza del producto final, al tiempo que garantizan la rentabilidad y la escalabilidad .
Análisis De Reacciones Químicas
ABT-494 sufre varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores específicos. Los principales productos formados a partir de estas reacciones son típicamente intermediarios que se procesan posteriormente para obtener el compuesto final .
Aplicaciones Científicas De Investigación
ABT-494 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como una herramienta para estudiar la inhibición de la Janus quinasa 1 y sus efectos en varias vías de señalización. En biología y medicina, se está investigando ABT-494 por su potencial para tratar trastornos autoinmunes al modular la respuesta inmunitaria. En la industria, se está desarrollando como un agente terapéutico para varias enfermedades inflamatorias .
Mecanismo De Acción
ABT-494 ejerce sus efectos inhibiendo selectivamente la Janus quinasa 1, una enzima clave involucrada en las vías de señalización de varias citocinas. Al bloquear la actividad de la Janus quinasa 1, ABT-494 reduce la producción de citocinas proinflamatorias, modulando así la respuesta inmunitaria y aliviando los síntomas de los trastornos autoinmunes. Los objetivos moleculares y las vías involucradas incluyen la señalización de la interleucina-6 (IL-6) y el interferón-gamma (IFNγ) .
Comparación Con Compuestos Similares
ABT-494 es único en su selectividad para la Janus quinasa 1 en comparación con otros inhibidores de la Janus quinasa como tofacitinib, que es un inhibidor pan-Janus quinasa. Esta selectividad se traduce en un perfil beneficio-riesgo más favorable, con efectos secundarios reducidos como la anemia y el agotamiento de las células asesinas naturales. Compuestos similares incluyen tofacitinib y filgotinib, ambos también inhibidores de la Janus quinasa pero con diferentes perfiles de selectividad .
Propiedades
IUPAC Name |
2,4,6-trideuterio-3,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3/i3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAMRELNJMMDMT-QGZYMEECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])O)[2H])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575893 | |
| Record name | 3,5-Dimethyl(~2~H_3_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124285-98-9 | |
| Record name | 3,5-Dimethyl(~2~H_3_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 124285-98-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile](/img/structure/B55356.png)



